Cas no 1784425-59-7 (3-(1-Methylethyl)-3-oxetaneacetic acid)
1784425-59-7 structure
Product Name:3-(1-Methylethyl)-3-oxetaneacetic acid
Numéro CAS:1784425-59-7
Le MF:C8H14O3
Mégawatts:158.194962978363
CID:5252744
Update Time:2023-08-25
3-(1-Methylethyl)-3-oxetaneacetic acid Propriétés chimiques et physiques
Nom et identifiant
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- 3-(1-Methylethyl)-3-oxetaneacetic acid
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- Piscine à noyau: 1S/C8H14O3/c1-6(2)8(3-7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10)
- La clé Inchi: JDELCROLECXWPJ-UHFFFAOYSA-N
- Sourire: O1CC(C(C)C)(CC(O)=O)C1
Propriétés expérimentales
- Dense: 1.092±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Point d'ébullition: 266.0±13.0 °C(Predicted)
- Le PKA: 4.44±0.10(Predicted)
3-(1-Methylethyl)-3-oxetaneacetic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369236-1.0g |
2-[3-(propan-2-yl)oxetan-3-yl]acetic acid |
1784425-59-7 | 1.0g |
$986.0 | 2023-03-02 | ||
| Enamine | EN300-369236-2.5g |
2-[3-(propan-2-yl)oxetan-3-yl]acetic acid |
1784425-59-7 | 2.5g |
$2043.0 | 2023-03-02 | ||
| Enamine | EN300-369236-5.0g |
2-[3-(propan-2-yl)oxetan-3-yl]acetic acid |
1784425-59-7 | 5.0g |
$2587.0 | 2023-03-02 | ||
| Enamine | EN300-369236-10.0g |
2-[3-(propan-2-yl)oxetan-3-yl]acetic acid |
1784425-59-7 | 10.0g |
$3253.0 | 2023-03-02 |
3-(1-Methylethyl)-3-oxetaneacetic acid Littérature connexe
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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